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Introduction: MM-401 is a human agonistic monoclonal antibody that targets Tumor Necrosis
Factor Receptor 2 (TNFR2).[1] TNFR2 is an emerging and promising target in immuno-
oncology, as it is highly expressed on tumor-infiltrating immune cells, particularly regulatory T
cells (Tregs) and activated effector T cells.[2] MM-401 provides co-stimulatory signals to T
cells, leading to robust anti-tumor activity.[1][3] Its mechanism of action is primarily through
enhanced agonism via FcyR binding, which activates CD8+ T cells and NK cells.[3] This
antibody has demonstrated efficacy in various preclinical animal models, both as a
monotherapy and in combination with other immunotherapies like PD-1/PD-L1 checkpoint
inhibitors.[3][4]

Mechanism of Action: MM-401 functions as a TNFR2 agonist. Upon binding to TNFR2 on
immune cells, it initiates a signaling cascade that co-stimulates T effector cells, leading to their
proliferation, activation, and enhanced cytokine production.[1][2] The anti-tumor effect of MM-
401 is dependent on an intact immune system, requiring both CD8+ T cells and NK cells.[3]
Furthermore, it can promote antibody-dependent cellular cytotoxicity (ADCC) and may reduce
the number of immunosuppressive Tregs in the tumor microenvironment.[1][2]

Animal Models: The in vivo efficacy of MM-401 and its murine surrogates has been evaluated
in several types of mouse models:

e Syngeneic Tumor Models: These models utilize immunocompetent mice, which are essential
for studying immunotherapies. Commonly used models include CT26 (colon carcinoma),
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MC38 (colon adenocarcinoma), and 4T1 (mammary carcinoma) implanted in BALB/c or
C57BL/6 mice.[3][4][5]

o Humanized Mouse Models: To test the human-specific antibody MM-401, humanized mice
are employed. These can be mice engrafted with human immune cells (e.g., patient-derived
hematopoietic stem cells in NSG-SGM3 mice) or genetically engineered mice where the
murine TNFR2 gene is replaced with its human counterpart (humanized TNFR2 knock-in
mice).[1][6]

o Patient-Derived Xenograft (PDX) Models: These models, established in humanized mice,
allow for the evaluation of MM-401 against human tumors in the context of a human immune
system.[6][7]

Data Presentation

Table 1: Summary of In Vivo Efficacy of anti-TNFR2 Therapy in Syngeneic Mouse Models

Dosing
Model Treatment Key Outcomes Reference
Schedule

Significant tumor
300 p g/mouse

Murine anti- ) growth reduction;
CT26 single IP [819]
TNFR2 (Y9) o prolonged
injection )
survival
_ _ 65-70%
anti-TNFR2 + Simultaneous
CT26 ) ) complete tumor [4]
anti-PD-1 delivery )
regression
20-50%
MC38 anti-TNFR2 Not specified complete tumor [4]
regression
Significant
471 anti-TNFR2 Not specified inhibition of [5]

tumor growth

MBT-2 (anti-PD- Murine anti- - Significant anti-
) Not specified o [3]
1 resistant) TNFR2 (Y9) tumor activity
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Table 2: Cellular Mechanisms of Action of anti-TNFR2 Therapy in Murine Tumor Models

Model Treatment Cellular Effect Reference

Increased ratio of
CT26 / MC38 anti-TNFR2 CD8+ T effector cells [4]
to Tregs

Reduced proportion of
TNFR2+ Tregs in

471 anti-TNFR2 tumor tissue; [5]
expansion of CD8+ T

effector cells

) ) ) ) Activity dependent on
Various Syngeneic Murine anti-TNFR2
CD8+ T cells and NK [3]
Models (Y9)
cells

Experimental Protocols

Protocol 1: Subcutaneous Syngeneic Tumor Model (CT26)

Objective: To evaluate the anti-tumor efficacy of an anti-TNFR2 antibody in an
immunocompetent mouse model.

Materials:

e CT26 murine colon carcinoma cells

e BALB/c mice (female, 6-8 weeks old)

o Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
e Matrigel

e Anti-mouse TNFR2 antibody (or isotype control)

e Calipers for tumor measurement
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o Sterile syringes and needles

Procedure:

o Cell Culture: Culture CT26 cells in complete RPMI-1640 medium at 37°C and 5% CO2.
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before
implantation.[1]

o Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1
mixture of sterile PBS and Matrigel at a concentration of 1 x 106 cells per 100 pL.[5]

e Tumor Implantation: Subcutaneously inject 100 pL of the cell suspension into the right flank
of each BALB/c mouse.[3]

e Tumor Monitoring: Palpate the injection site 2-3 times per week. Once tumors are palpable
and reach a predetermined size (e.g., ~100 mm3), randomize the mice into treatment groups.

[5]

o Treatment Administration: Administer the anti-TNFR2 antibody or isotype control via
intraperitoneal (IP) injection. A common dosing regimen is 10 mg/kg every 3 days for a total
of 7 doses.[10]

» Efficacy Readouts:

o Measure tumor volume twice weekly using calipers (Volume = (length x width?)/2).

o Monitor body weight as an indicator of toxicity.

o At the end of the study, tumors can be excised for weighing and further analysis (e.qg., flow
cytometry, immunohistochemistry) to assess immune cell infiltration.[5]

Protocol 2: Humanized TNFR2 Knock-in Mouse Model

Objective: To assess the efficacy of a human-specific anti-TNFR2 antibody (like MM-401) in a
mouse model with a humanized target.

Materials:
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e Humanized TNFR2 knock-in mice (e.g., B-hTNFR2 mice)

e Syngeneic tumor cells compatible with the mouse strain (e.g., MC38 for C57BL/6
background)

e MM-401 (anti-human TNFR2 antibody) or human IgG isotype control
o Standard materials for tumor cell implantation and monitoring as in Protocol 1.
Procedure:

» Animal Model: Utilize homozygous B-hTNFR2 mice, in which the extracellular domain of the
murine TNFR2 is replaced by the human counterpart.[6]

e Tumor Implantation: Subcutaneously implant MC38 cells (e.g., 5 x 1075 cells per mouse) into
the flank of the humanized mice.[11]

o Treatment: Once tumors are established (e.g., 7-10 days post-implantation), begin treatment
with MM-401. Dosing can be varied, for example, 3 mg/kg or 10 mg/kg administered
intraperitoneally every 3-4 days.[10]

e Analysis: Monitor tumor growth and body weight as described in Protocol 1. At the study
endpoint, analyze tumors and spleens for the presence and activation status of various
immune cell populations (CD4+ T cells, CD8+ T cells, Tregs) by flow cytometry and
immunohistochemistry to confirm the mechanism of action.[10]
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Workflow for Syngeneic Mouse Model Study

Section 2: MM-401 (MLL1 Inhibitor) in Animal

Models
Application Notes

Introduction: This MM-401 is a potent and selective small molecule inhibitor of the Mixed-
Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase.[8][12] MLL1 is a critical enzyme
involved in epigenetic regulation, and its aberrant activity due to chromosomal translocations is
a key driver in a significant portion of acute myeloid leukemias (AML) and acute lymphoblastic
leukemias (ALL), particularly in infants.[13][14] MM-401 functions by disrupting the crucial
interaction between MLL1 and WDR5, a core component of the MLL1 complex, thereby
inhibiting its enzymatic activity.[12][13] This inhibition leads to the downregulation of key
leukemogenic genes (e.g., HOXA9, MEIS1), inducing cell cycle arrest, apoptosis, and myeloid
differentiation in MLL-rearranged leukemia cells.[13][15]

Mechanism of Action: The MLL1 protein requires assembly into a core complex with WDR5,
RbBP5, and ASH2L to become catalytically active. The interaction between the MLL1 "Win"
motif and a pocket on WDR5 is essential for this assembly. MM-401 is a peptidomimetic that
mimics this motif, binding with high affinity to WDR5 and sterically blocking the recruitment of
MLL1 into the complex.[12][15] This specific disruption inhibits H3K4 methylation at the
promoters of MLL1 target genes, effectively shutting down the oncogenic transcriptional
program that drives leukemia.[13]

Animal Models: Evaluating the efficacy of MLL1 inhibitors like MM-401 typically involves
leukemia models in immunodeficient mice:

e Cell Line-Derived Xenograft (CDX) Models: Human MLL-rearranged leukemia cell lines (e.g.,
MV4;11, MOLM-13) are implanted, usually subcutaneously or intravenously, into
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immunodeficient mice (e.g., NOD/SCID or NSG mice). These models are useful for initial
efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.[16][17]

o Patient-Derived Xenograft (PDX) Models: Primary leukemia cells from patients with MLL-
rearrangements are engrafted into highly immunodeficient mice (e.g., NSG). These models
better recapitulate the heterogeneity and biology of the human disease and are considered
more predictive of clinical efficacy.[18]

e Retroviral Transduction/Transplantation Models: Murine hematopoietic stem and progenitor
cells are transduced with a retrovirus expressing an MLL fusion oncogene (e.g., MLL-AF9)
and then transplanted into lethally irradiated recipient mice. This creates a de novo leukemia
that closely mimics the human disease.[7][19]

Data Presentation

Table 3: Summary of In Vitro Efficacy of MM-401 (MLL1 Inhibitor)

Cell Line MLL Fusion Assay Key Finding Reference
. Specific inhibition
Murine MLL-AF9  MLL-AF9 Cell Growth [13]
of growth

G1/S arrestin a

] Cell Cycle
Murine MLL-AF9  MLL-AF9 ] dose-dependent [20]
Analysis

manner
Specific

Murine MLL-AF9  MLL-AF9 Apoptosis Assay induction of [20]
apoptosis
Glso in the low

MV4;11 MLL-AF4 Growth Inhibition ~ micromolar [13]

range

Note: Specific in vivo efficacy data for MM-401 is limited in publicly available literature. The
following table summarizes representative data for other potent Menin-MLL interaction
inhibitors, which are expected to have a similar efficacy profile.

Table 4: Representative In Vivo Efficacy of Menin-MLL Inhibitors in Leukemia Models
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Dosing

Model Inhibitor Key Outcomes Reference
Schedule
) ~8-fold decrease
MV4;11 60 mg/kg, daily )
MI-503 in tumor volume [16]
Xenograft PO
at day 35
MLL-AF9 35 mg/kg, daily 70% increase in
MI-463 _ _ [16]
Transplant PO median survival
Dramatic
reduction of
In-chow leukemia burden;
MLL-r ALL PDX VTP50469 _ [18]
formulation long-term

disease-free

survival

Experimental Protocols

Protocol 3: MLL-Rearranged Leukemia Xenograft Model

Objective: To evaluate the anti-leukemic activity of the MLL1 inhibitor MM-401 in a human

leukemia xenograft model.
Materials:

Human MLL-rearranged leukemia cells (e.g., MV4;11)

e Immunodeficient mice (e.g., female NSG mice, 6-8 weeks old)
e Complete cell culture medium (e.g., IMDM with 10% FBS)
e MM-401 (MLL1 inhibitor)

» Vehicle for in vivo formulation (e.g., 10% DMSO, 30% PEG300, 5% Tween 80, 55% ddHz0)
[21]

o Flow cytometry antibodies (e.g., anti-human CDA45)

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.2minutemedicine.com/novel-drug-inhibits-mll-leukemia-progression-in-mice-preclinical/
https://www.2minutemedicine.com/novel-drug-inhibits-mll-leukemia-progression-in-mice-preclinical/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7227117/
https://www.benchchem.com/product/b15579410?utm_src=pdf-body
https://www.benchchem.com/product/b15579410?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_STM2457_in_a_Mouse_Xenograft_Model.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Procedure:

e Cell Culture: Maintain MV4,;11 cells in appropriate culture medium. Ensure high viability
before injection.

e Cell Implantation:

o Subcutaneous Model: Inject 5-10 x 10”6 cells in PBS/Matrigel subcutaneously into the
flank. This is useful for monitoring tumor volume and for PK/PD studies.[16]

o Systemic Model: Inject 1-5 x 1076 cells intravenously via the tail vein. This better mimics
systemic leukemia.

o Engraftment Confirmation: For systemic models, monitor leukemia engraftment by
periodically collecting peripheral blood and analyzing for the presence of human leukemia
cells (hCD45+) via flow cytometry.

e Treatment Initiation: Once tumors are established (subcutaneous model) or peripheral blast
counts reach a certain percentage (systemic model), randomize mice into treatment groups.

e Drug Formulation and Administration: Prepare a fresh formulation of MM-401 in the vehicle
daily. Administer the compound via oral gavage (PO) or another appropriate route based on
its properties. Dosing will need to be optimized but can be guided by studies on similar
compounds (e.g., 30-100 mg/kg, once or twice daily).[16]

» Efficacy Readouts:
o Subcutaneous Model: Measure tumor volume with calipers and monitor body weight.
o Systemic Model: Monitor peripheral hCD45+ cell percentages. Track survival.

o At endpoint, assess leukemia burden in bone marrow, spleen, and liver. Analyze target
gene expression (e.g., HOXA9, MEIS1) in sorted leukemia cells via RT-gPCR.[17][18]

Mandatory Visualizations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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